molecular formula C18H18ClFN2O B1375850 1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] CAS No. 1283090-94-7

1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]

Cat. No.: B1375850
CAS No.: 1283090-94-7
M. Wt: 332.8 g/mol
InChI Key: PETBKWFABRXPIR-UHFFFAOYSA-N
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Description

1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] is a complex organic compound with the molecular formula C18H18ClFN2O. This compound is characterized by its unique spiro structure, which includes a furo-pyridine and piperidine ring system. It is primarily used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] involves multiple steps, typically starting with the preparation of the furo-pyridine core. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis systems to ensure consistency and scalability.

Chemical Reactions Analysis

1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine] stands out due to its unique spiro structure and the presence of both chloro and fluoro substituents. Similar compounds include:

    1’-Benzyl-6-chloro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine]: Lacks the fluoro substituent.

    1’-Benzyl-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine]: Lacks the chloro substituent.

    1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidin]-1-one: Contains an additional oxo group.

These structural differences can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of 1’-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4’-piperidine].

Properties

IUPAC Name

1'-benzyl-6-chloro-7-fluorospiro[1H-furo[3,4-c]pyridine-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-17-16(20)14-12-23-18(15(14)10-21-17)6-8-22(9-7-18)11-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETBKWFABRXPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CN=C(C(=C3CO2)F)Cl)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]
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1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]
Reactant of Route 3
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1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]
Reactant of Route 4
1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]
Reactant of Route 5
1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]
Reactant of Route 6
Reactant of Route 6
1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]

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